molecular formula C12H13NO B8574941 5-(Phenylmethyl)-2-furanmethanamine CAS No. 30263-40-2

5-(Phenylmethyl)-2-furanmethanamine

Cat. No.: B8574941
CAS No.: 30263-40-2
M. Wt: 187.24 g/mol
InChI Key: XEZYLPQDMDYBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylmethyl)-2-furanmethanamine is a furan-derived amine with a phenylmethyl substituent at the 5-position of the furan ring and an aminomethyl group at the 2-position.

Properties

CAS No.

30263-40-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(5-benzylfuran-2-yl)methanamine

InChI

InChI=1S/C12H13NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

XEZYLPQDMDYBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(O2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) 5-Methyl-2-furanmethanamine (CAS 14003-16-8)
  • Structure : Features a methyl group at the 5-position instead of phenylmethyl.
  • Synthesis : Derived from 5-methylfurfural via reductive amination or Schiff base formation .
  • Molecular weight: 111.15 g/mol (vs. 187.25 g/mol for phenylmethyl variant, estimated).
b) (5-Phenylfuran-2-yl)methanamine Derivatives
  • Example : Compound 30 (Ethyl 4-(5-((N-hydroxy-2-phenylacetamido)methyl)furan-2-yl)benzoate) .
    • Structure : Incorporates a benzoate ester and an N-hydroxy-2-phenylacetamido group on the furanmethanamine backbone.
    • Synthesis : Involves reductive amination (NaBH3CN/HCl) and subsequent acylation .
    • Biological Activity : Demonstrated Sirtuin 2 inhibitory activity (IC50 ~0.5 µM), attributed to the phenylacetamido group’s interactions with the enzyme’s hydrophobic pocket .
c) 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine (CAS 1248559-48-9)
  • Structure : Branched alkyl chain at the 2-position and methyl at the 5-position.
  • Properties : Increased steric hindrance from the branched chain may reduce metabolic stability but improve selectivity in target binding .

Key Observations :

  • Reductive amination is a common strategy for introducing the amine group in furanmethanamine derivatives .
  • The phenylmethyl group may require protective strategies during synthesis to avoid side reactions .

Key Insights :

  • The phenylmethyl group increases lipophilicity (higher LogP), which may improve membrane permeability but reduce aqueous solubility.
  • Bulky substituents at the 5-position (e.g., phenylmethyl) enhance target binding affinity in enzyme inhibitors compared to methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.